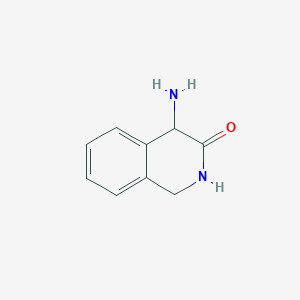

4-Amino-1,2-dihydroisoquinolin-3(4H)-one

Description

Significance of the Isoquinolinone Scaffold in Modern Medicinal Chemistry Research

The isoquinolinone framework, particularly the 3,4-dihydroisoquinolin-1(2H)-one motif, is widely recognized as a "privileged scaffold" in drug discovery. researchgate.net This designation stems from its recurrence in numerous natural products and synthetic molecules that exhibit a diverse array of biological activities. researchgate.net The rigid, bicyclic structure of the isoquinolinone core provides a well-defined three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets.

This structural versatility has allowed for the development of isoquinolinone derivatives with a wide spectrum of pharmacological properties. These include applications as antitumor, antimicrobial, antiviral, and antifungal agents. nih.gov Furthermore, the scaffold is prevalent in compounds developed for agricultural applications, such as managing plant diseases. nih.govrsc.org The growing interest in this core structure is evidenced by the continuous development of innovative synthetic methodologies, including metal-catalyzed reactions, multicomponent protocols, and domino reactions, to construct and functionalize the isoquinolinone skeleton. researchgate.net

Historical Context and Evolution of Research on 4-Amino-1,2-dihydroisoquinolin-3(4H)-one

The specific compound this compound, an isomer of the more extensively studied 3,4-dihydroisoquinolin-1(2H)-one (homophthalimide), has a research history intrinsically linked to the development of synthetic methods for its parent scaffold. The evolution of research began with the establishment of robust chemical reactions to build the core isoquinolinone structure. Methodologies like the Castagnoli-Cushman reaction have been pivotal, allowing for the synthesis of various derivatives by reacting components like homophthalic anhydrides with imine precursors. rsc.orgnih.gov

Early research on isoquinolinone derivatives was broad, exploring their potential in various therapeutic areas. The evolution toward investigating the 4-amino substituted variant represents a more targeted approach in drug design. The introduction of an amino group at the C4-position was a strategic chemical modification intended to explore new structure-activity relationships (SAR). This functionalization allows the molecule to serve as a key building block, enabling the attachment of diverse chemical moieties and the modulation of the compound's physicochemical properties to enhance its interaction with specific biological targets. The focus has gradually shifted from general synthesis to the rational design of specific derivatives, like this compound, for precise pharmacological applications, most notably in the field of oncology.

Overview of Current Academic Research Trajectories for this compound

The most prominent and well-defined research trajectory for this compound and its close analogues is in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP) enzymes. nih.gov PARP1 and PARP2 are critical enzymes involved in the repair of single-strand DNA breaks. nih.gov Inhibiting these enzymes is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, a concept known as synthetic lethality. nih.govmdpi.com

The 4-amino-isoquinolinone core is being explored as a mimic of the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a natural substrate for PARP enzymes. nih.gov Current academic and industrial research focuses on the iterative synthesis and biological testing of derivatives built upon this scaffold. The primary goal is to optimize potency against PARP1 and selectivity over PARP2. nih.gov Structure-activity relationship studies have shown that modifications at the amino group are crucial for activity. For instance, converting the amino group into a carboxamide and linking it to various cyclic amine fragments has been a key strategy. nih.gov Research has demonstrated that these modifications can lead to compounds with nanomolar inhibitory concentrations. nih.gov

The table below summarizes the PARP inhibitory activity of selected 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives, which share a core structure with this compound, illustrating the focus of current research.

| Compound ID | R¹ Substituent | Amide Moiety | PARP1 IC₅₀ (µM) | PARP2 IC₅₀ (µM) | Selectivity Index (PARP1/PARP2) |

| 3l | H | 4-methylpiperazin-1-yl | 0.041 | 1.1 | 26.8 |

| 3aa | 7-Fluoro | [1,4'-bipiperidin]-1'-yl | 0.019 | 0.28 | 14.7 |

| 3ac | 7-Fluoro | 4-phenylpiperidin-1-yl | 0.021 | 0.35 | 16.7 |

| 3ae | 7-Fluoro | 4-benzylpiperidin-1-yl | 0.015 | 0.20 | 13.3 |

| 3ad | 7-Fluoro | 4-(diethylamino)piperidin-1-yl | 0.038 | 0.82 | 21.6 |

Data sourced from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as PARP inhibitors. nih.gov

Future research is expected to continue exploring this scaffold to develop next-generation PARP inhibitors with improved efficacy and selectivity profiles, potentially in combination with other cancer therapies like immunotherapy. mdpi.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,4-dihydro-1H-isoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-8-7-4-2-1-3-6(7)5-11-9(8)12/h1-4,8H,5,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVYXGQGPCTVJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(C(=O)N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624633 | |

| Record name | 4-Amino-1,4-dihydroisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209983-18-6 | |

| Record name | 4-Amino-1,4-dihydroisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Amino 1,2 Dihydroisoquinolin 3 4h One and Its Structural Analogues

Established Synthetic Pathways to the 4-Amino-1,2-dihydroisoquinolin-3(4H)-one Core

The construction of the 1,2-dihydroisoquinolin-3(4H)-one core has evolved from classical methods to sophisticated, high-efficiency reactions. These pathways are crucial for generating the foundational structure upon which the 4-amino functionality can be installed or carried through.

Multi-component Reactions and Cyclization Strategies for this compound

Modern synthetic strategies for the isoquinolin-3-one core often rely on the annulation of monofunctionalized benzene (B151609) precursors, representing a more efficient approach than methods requiring ortho-disubstituted starting materials.

One prominent cyclization strategy involves the transition-metal-catalyzed C-H activation and annulation of benzamides with a suitable two-carbon coupling partner that serves as an acetylene (B1199291) equivalent. organic-chemistry.orgorganic-chemistry.org For instance, the reaction of N-methoxybenzamides with diazo compounds in the presence of a rhodium catalyst can yield isoquinolinones through a redox-neutral annulation process. organic-chemistry.org Another powerful method is the reaction of 2-halobenzonitriles with ketone enolates, promoted by a base such as potassium tert-butoxide (KOtBu), followed by a copper-catalyzed intramolecular cyclization to afford the isoquinolin-3-one scaffold. organic-chemistry.org

Three-component reactions also provide a convergent and efficient route. Although not specifically reported for the 4-amino target, the principle has been demonstrated in the synthesis of related isoquinoline (B145761) systems. A rhodium(III)-catalyzed one-pot reaction involving aryl ketones, hydroxylamine, and internal alkynes efficiently assembles multisubstituted isoquinolines via in situ oxime formation, C-H activation, and cyclization. acs.org Adapting such a strategy, where one of the components contains a masked or precursor amino group, could provide a direct entry to the this compound core.

Stereoselective Synthesis Approaches for this compound

The introduction of stereocenters into the 1,2-dihydroisoquinolin-3(4H)-one scaffold is of significant interest for pharmaceutical applications. While specific enantioselective methods for the synthesis of this compound are not widely documented, general strategies in asymmetric catalysis can be applied.

For transition metal-catalyzed C-H activation/annulation reactions, a primary approach to inducing stereoselectivity is the use of catalysts bearing chiral cyclopentadienyl (B1206354) (Cp) ligands. Chiral Cp ligands on cobalt(III) catalysts, for example, have been successfully employed in enantioselective C-H activation processes, such as the [4+1] annulation of benzamides to form chiral isoindolinones. nih.gov This principle could be extended to the [4+2] annulations that form the isoquinolin-3-one core, potentially controlling the stereochemistry at the C4 position if a prochiral alkene is used as the coupling partner.

Alternative approaches could involve the stereoselective reduction of a pre-functionalized precursor or the use of chiral auxiliaries attached to the starting materials to direct the stereochemical outcome of the cyclization step.

Innovations in Green Chemistry and Sustainable Synthesis of this compound

The principles of green chemistry, emphasizing atom economy, energy efficiency, and the reduction of hazardous waste, are increasingly driving the development of new synthetic methods.

Catalytic and Organocatalytic Methods in this compound Synthesis

Transition-metal catalysis, particularly using rhodium(III) and cobalt(III), has revolutionized the synthesis of the isoquinolin-3-one core. These methods proceed via chelation-assisted C-H activation, offering high regioselectivity and functional group tolerance under relatively mild conditions.

A notable advancement is the use of safe and inexpensive acetylene surrogates. Rhodium(III)-catalyzed annulation of O-pivaloyl benzoylhydroxamates with vinyl acetate, a bulk chemical, provides a facile route to 3,4-unsubstituted isoquinolin-3-ones. organic-chemistry.orgwhiterose.ac.uknih.gov Similarly, inexpensive cobalt(III) catalysts can effectively mediate the redox-neutral annulation of benzamides with vinylene carbonate, which also acts as an acetylene equivalent, to produce isoquinolinones in good to excellent yields. acs.orgresearchgate.netrsc.org These reactions are highly atom-economical and often obviate the need for stoichiometric external oxidants. acs.orgresearchgate.netrsc.org

The table below summarizes key catalytic systems for the synthesis of the isoquinolin-3-one core.

| Catalyst System | Benzamide Derivative | Acetylene Surrogate | Key Features |

| [Cp*RhCl₂]₂ | O-Pivaloyl benzoylhydroxamate | Vinyl Acetate | High efficiency, broad substrate scope, uses inexpensive surrogate. organic-chemistry.orgwhiterose.ac.uk |

| Co(III) Complex | N-Methoxybenzamide | Vinylene Carbonate | Uses inexpensive earth-abundant metal, redox-neutral. acs.orgresearchgate.netrsc.org |

| Cu(OAc)₂ | 2-Halobenzonitrile (with ketone) | - | Base-promoted SNAr followed by Cu-catalyzed cyclization. organic-chemistry.org |

Flow Chemistry and Microwave-Assisted Synthesis Techniques

To enhance safety, scalability, and reaction efficiency, modern techniques such as flow chemistry and microwave irradiation are being explored. While specific application to this compound is nascent, their successful use in synthesizing related heterocyclic structures demonstrates their potential.

Microwave-Assisted Synthesis: Many cyclization reactions, including the Bischler-Napieralski or Pictet-Spengler reactions used for related dihydroisoquinolines, are significantly accelerated by microwave irradiation. organic-chemistry.org The thermal conditions required for metal-catalyzed annulations could similarly be achieved more efficiently, reducing reaction times from hours to minutes and often improving product yields. shd-pub.org.rsresearchgate.net

Flow Chemistry: Continuous flow processing offers superior control over reaction parameters (temperature, pressure, mixing) and allows for the safe handling of hazardous intermediates. The synthesis of complex heterocyclic scaffolds has been successfully translated to flow systems, enabling telescoping of multiple reaction steps, minimizing purification, and facilitating scale-up. This approach would be highly suitable for the multi-step catalytic sequences used to produce the isoquinolin-3-one core.

Derivatization Strategies for Enhancing the Chemical Diversity of this compound

Derivatization of the core scaffold is essential for generating analogues for structure-activity relationship (SAR) studies. The C4-position of the isoquinolin-3-one ring is a key site for introducing chemical diversity.

A powerful strategy for functionalizing this position is direct C-H activation on the pre-formed heterocycle. For example, the isoquinolin-3-one scaffold can be selectively arylated at the C4-position through an electrophilic palladation pathway using aryliodonium salts as the coupling partner. organic-chemistry.org This demonstrates the reactivity of the C4-H bond and suggests that direct C-H amination strategies could be developed to install the amino group.

A more classical approach involves electrophilic aromatic substitution. Nitration of the isoquinolin-3-one core, which would likely occur at an activated position such as C4, followed by chemical reduction of the resulting nitro group, would provide a reliable route to the 4-amino derivative. Furthermore, the amino group itself serves as a versatile handle for subsequent derivatization, allowing for the synthesis of a wide array of amides, ureas, sulfonamides, and other analogues, thereby expanding the chemical diversity of the this compound family.

Modifications at the Amino Group and Lactam Nitrogen

The presence of two distinct nitrogen atoms—the exocyclic C4-amino group and the endocyclic lactam nitrogen—offers rich opportunities for selective functionalization. Synthetic strategies are often designed to differentiate between these two sites to introduce a wide array of substituents, thereby modulating the physicochemical and pharmacological properties of the resulting compounds.

Modifications at the Lactam Nitrogen (N1): The lactam nitrogen can be functionalized through N-alkylation or N-arylation, typically requiring a base to generate the corresponding anion, which then reacts with an electrophile. A variety of alkyl halides, benzyl (B1604629) halides, and activated aryl halides can be used in this context. These modifications are crucial for exploring the steric and electronic requirements of biological targets. The synthesis of a collection of 3,4-dihydroisoquinolin-1(2H)-one derivatives using the Castagnoli–Cushman reaction demonstrates the introduction of diverse substituents at this position, including benzyl, phenylpropyl, and morpholinopropyl groups. nih.govrsc.org

The table below illustrates typical modifications at the nitrogen centers of the isoquinolinone core, based on methodologies applied to analogous structures.

| Position of Modification | Type of Reaction | Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| C4-Amino Group | N-Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amine |

| C4-Amino Group | N-Acylation | Acyl Chloride, Base | Amide |

| C4-Amino Group | N-Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide |

| Lactam Nitrogen (N1) | N-Alkylation | Alkyl Halide, NaH | N-Alkyl Lactam |

| Lactam Nitrogen (N1) | N-Arylation | Aryl Halide, Pd or Cu catalyst | N-Aryl Lactam |

Functionalization of the Aromatic and Lactam Rings

Beyond the nitrogen centers, the carbocyclic aromatic ring and the heterocyclic lactam ring provide further opportunities for structural diversification.

Aromatic Ring Functionalization: The benzene ring of the isoquinolinone scaffold can be functionalized using various aromatic substitution reactions. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can introduce substituents, with their positions being directed by the existing groups on the ring. More advanced and selective methods involve transition-metal-catalyzed cross-coupling reactions. researchgate.net For instance, halogenated isoquinolinone precursors can undergo Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) cross-coupling reactions to introduce aryl, alkynyl, and amino groups, respectively. researchgate.netnih.gov These methods are powerful for creating derivatives with extended conjugation or specific substitution patterns.

Lactam Ring Functionalization: Functionalization of the lactam ring itself, particularly at the C4 position adjacent to the amino group, can be achieved through various synthetic routes. One notable approach involves the use of 4-diazoisoquinoline-1,3(2H,4H)-diones as precursors. nih.govresearchgate.net These versatile intermediates can undergo a range of transformations. For example, photochemical reactions of these diazo compounds can lead to O-H insertion, allowing the introduction of fluorinated moieties. nih.gov Furthermore, protonation of the diazo group can form a diazonium cation, which can then be trapped by arenes to yield 4-arylisoquinoline-1,3(2H,4H)-diones, providing a metal-free route to 4-aryl derivatives. researchgate.net

The following table summarizes key functionalization strategies for the ring systems.

| Ring System | Position | Reaction Type | Key Reagents/Catalysts | Introduced Group |

|---|---|---|---|---|

| Aromatic | Various | Suzuki-Miyaura Coupling | Pd Catalyst, Boronic Acid | Aryl/Heteroaryl |

| Aromatic | Various | Sonogashira Coupling | Pd/Cu Catalysts, Terminal Alkyne | Alkynyl |

| Aromatic | Various | Nitration | HNO₃/H₂SO₄ | Nitro (-NO₂) |

| Lactam | C4 | Trapping of Diazonium Cation | Brønsted Acid, Arene | Aryl |

| Lactam | C4 | Photochemical O-H Insertion | Blue LED, Fluorinated Alcohol | Fluoroalkoxy |

Parallel and Combinatorial Library Synthesis of this compound Derivatives

To efficiently explore the structure-activity relationships (SAR) of the this compound scaffold, high-throughput synthesis techniques such as parallel and combinatorial synthesis are employed. These strategies enable the rapid generation of large, structurally diverse libraries of compounds from a common set of building blocks.

Parallel Synthesis: In parallel synthesis, a common intermediate is subjected to a series of reactions in separate reaction vessels, allowing for the creation of a library of individual, purified compounds. nih.gov A key strategy involves a multicomponent reaction to build the core scaffold, which incorporates several points of diversity in a single step. For example, a Lewis acid and organocatalyst co-catalyzed three-component reaction of 2-(1-alkynyl)benzaldehydes, amines, and ketones has been used to generate a 105-membered library of 1,2-dihydroisoquinolines. researchgate.netnih.gov This approach allows for variation at three independent points on the molecule. nih.gov The resulting library can then be further diversified if a handle for functionalization, such as a halogen atom, is incorporated into one of the building blocks, enabling subsequent cross-coupling reactions. researchgate.netnih.gov

Combinatorial Synthesis: Combinatorial chemistry aims to produce a large number of compounds in a single process, often as mixtures (in split-and-pool synthesis) or as spatially addressed arrays on a solid support. Solid-phase organic synthesis (SPOS) is a powerful tool for this purpose. A starting material is attached to a resin, and subsequent reagents are added in excess to drive reactions to completion, with purification simplified to washing the resin. This methodology has been applied to generate libraries of related heterocyclic structures like 4(1H)-quinolinones. mdpi.com A similar approach could be envisioned for the target scaffold, where an appropriate precursor is anchored to a solid support, followed by sequential modifications at the various reactive sites before cleavage from the resin.

The table below outlines the principles and advantages of these library synthesis techniques.

| Technique | Core Principle | Key Features | Example Application (Analogous Scaffolds) |

|---|---|---|---|

| Parallel Synthesis | Simultaneous synthesis of discrete compounds in separate reaction vessels. | - Rapid generation of multiple, pure compounds.

| 105-membered library of 1,2-dihydroisoquinolines via a three-component reaction. researchgate.netnih.gov |

| Combinatorial Synthesis (Solid-Phase) | Synthesis of compounds on a solid support, often in a pooled or array format. | - Simplified purification (washing).

| Solid-phase synthesis of 4(1H)-quinolinones using a Merrifield resin. mdpi.com |

Exploration of Biological Activities and Pharmacological Mechanisms of 4 Amino 1,2 Dihydroisoquinolin 3 4h One Pre Clinical Focus

In Vitro Characterization of Biological Effects of 4-Amino-1,2-dihydroisoquinolin-3(4H)-one

The in vitro biological activities of derivatives and structural analogs of this compound have been explored across various assays, revealing a spectrum of potential therapeutic applications. These studies encompass enzyme inhibition, receptor modulation, and activities against pathogens and cancer cell lines.

Enzyme Inhibition and Activation Profiling of this compound

Derivatives of the isoquinolinone scaffold have demonstrated inhibitory activity against several key enzymes. A novel series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP). nih.gov In this study, iterative synthesis and in vitro testing led to the identification of a lead compound with favorable druglike characteristics. nih.gov

Furthermore, related heterocyclic structures have also shown significant enzyme inhibition. For instance, 4-hydroxypyridazin-3(2H)-one derivatives have been identified as novel and potent inhibitors of D-amino acid oxidase (DAAO). nih.gov Additionally, isoindoline (B1297411) derivatives of α-amino acids have been evaluated for their inhibitory effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. researchgate.net

Interactive Table: Enzyme Inhibition Profile of Related Compounds

| Compound Class | Target Enzyme | Key Findings | Reference |

| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | PARP1/PARP2 | Identification of a lead compound with improved ADME characteristics over existing inhibitors like Olaparib. | nih.gov |

| 4-Hydroxypyridazin-3(2H)-one derivatives | D-Amino acid oxidase (DAAO) | Discovered through fragment-based drug design, showing high potency and cell permeability. | nih.gov |

| Isoindoline derivatives of α-amino acids | COX-1 and COX-2 | Demonstrated a range of inhibitory activities, with some compounds showing selectivity. | researchgate.net |

Receptor Agonism/Antagonism and Modulatory Effects in Cell-Free and Cell-Based Systems

The interaction of related compounds with various receptors has been a subject of investigation. A series of quinazolin-4(3H)-one-morpholine hybrids were synthesized and evaluated for their activity against lung cancer cells. Molecular docking studies indicated that these compounds have strong binding affinities for VEGFR1, VEGFR2, and EGFR. nih.gov Specifically, one compound was identified as a potent and selective inhibitor candidate. nih.gov

In the realm of neuroscience, azakainoid analogs, which share a heterocyclic core, have been synthesized and tested for their affinity to glutamate (B1630785) receptors. nih.gov One azakainoid demonstrated moderate affinity and acted as an ionotropic glutamate receptor agonist. nih.gov

Cellular Assays for Antiproliferative, Antimicrobial, and Antiviral Activities

The anticancer potential of isoquinolinone derivatives has been a significant area of research. A study on 3-aminoisoquinolin-1(2H)-one derivatives revealed that compounds with a thiazolyl or pyrazolyl substituent at the 3-amino group were the most effective against a panel of 60 human tumor cell lines. univ.kiev.ua One derivative, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, was identified as a promising lead compound. univ.kiev.ua

Similarly, 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have shown potent antiproliferative activity against four cancer cell lines, with some derivatives exhibiting GI50 values in the nanomolar range. mdpi.com These compounds were also investigated as potential multi-target inhibitors of EGFR, BRAFV600E, and EGFRT790M. mdpi.com

Interactive Table: Antiproliferative Activity of Related Compounds

| Compound Class | Cancer Cell Lines | Key Findings | Reference |

| 3-Aminoisoquinolin-1(2H)-one derivatives | NCI-60 panel | 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one showed broad-spectrum activity with a mean GP of 49.57%. | univ.kiev.ua |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Four cancer cell lines | Derivatives showed GI50 values from 22 nM to 31 nM and inhibited EGFR, BRAFV600E, and EGFRT790M. | mdpi.com |

| Quinazolin-4(3H)-one-morpholine hybrids | A549 (lung cancer) | A lead compound exhibited an IC50 of 2.83 μM with a high selectivity index. | nih.gov |

The antimicrobial properties of related structures have also been documented. A series of 3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized and showed potent activity against the oomycete Pythium recalcitrans, a plant pathogen. nih.govrsc.org One compound, in particular, demonstrated higher in vitro potency than the commercial agent hymexazol. nih.govrsc.org

In another study, five aminoalkyl 1H-benzo[de]isoquinoline-1,3(2H)-diones were synthesized and evaluated for their activity against a range of aerobic, facultative anaerobic, and obligatory anaerobic bacteria, as well as the yeast Candida albicans. researchgate.net Two of these derivatives displayed the most potent antibacterial and antifungal activities. researchgate.net Additionally, aminomethyl derivatives of 2,4-dihydro- accscience.comnih.govnih.govtriazol-3-one have demonstrated activity against a majority of the microorganisms studied. nih.gov

Interactive Table: Antimicrobial Activity of Related Compounds

| Compound Class | Target Organisms | Key Findings | Reference |

| 3,4-Dihydroisoquinolin-1(2H)-one derivatives | Pythium recalcitrans | A lead compound showed an EC50 value of 14 μM, outperforming a commercial control. | nih.govrsc.org |

| 1H-Benzo[de]isoquinoline-1,3(2H)-dione derivatives | Bacteria and Candida albicans | Two derivatives showed potent and broad-spectrum antimicrobial activity. | researchgate.net |

| 2,4-Dihydro- accscience.comnih.govnih.govtriazol-3-one derivatives | Bacteria and yeasts | Aminomethyl derivatives were the most active among the tested compounds. | nih.gov |

The antiviral potential of compounds with a 4-aminoquinoline (B48711) scaffold has been highlighted in recent studies. Several 4-aminoquinoline derivatives have shown a potent and selective inhibitory effect on the replication of SARS-CoV-2. accscience.com In silico studies suggest that these derivatives have a high affinity for the SARS-CoV-2 main protease (Mpro). accscience.com Similarly, 2-aminoquinazolin-4-(3H)-one derivatives have also demonstrated potent inhibitory activity against SARS-CoV-2. nih.gov

Beyond coronaviruses, related compounds have shown activity against influenza viruses. A study on 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide and its derivatives found them to be effective against influenza A (H1N1, H3N2, and H5N1) and B viruses. nih.gov Furthermore, 2-Methylquinazolin-4(3H)-one, a component of a traditional Chinese herbal formula, exhibited significant antiviral activity against influenza A virus both in vitro and in vivo. mdpi.com

Interactive Table: Antiviral Activity of Related Compounds

| Compound Class | Target Virus | Key Findings | Reference |

| 4-Aminoquinoline derivatives | SARS-CoV-2 | Exhibited potent antiviral activity with low cytotoxicity in Vero E6 and Calu-3 cell models. | accscience.com |

| 2-Aminoquinazolin-4-(3H)-one derivatives | SARS-CoV-2 | Showed significant activity with an IC50 of 0.23 μM in a Vero cell assay. | nih.gov |

| Benzenesulphonamide derivatives | Influenza A and B | Inhibited an early step in the virus replication cycle, likely adsorption/penetration. | nih.gov |

| 2-Methylquinazolin-4(3H)-one | Influenza A virus | Demonstrated an IC50 of 23.8 μg/mL and reduced viral load in infected mice. | mdpi.com |

Immunomodulatory Potential of this compound

While direct studies on the immunomodulatory effects of this compound are scarce, research on structurally similar compounds provides some insights. A 1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide derivative, developed as a selective cannabinoid CB2 receptor compound, has demonstrated immunomodulatory properties. nih.gov This compound was found to reduce the proliferation of peripheral blood mononuclear cells, block cell cycle progression, and down-regulate T cell activation markers and the expression of key phosphorylated proteins in inflammatory signaling pathways. nih.gov

Investigation of Pharmacological Targets for this compound

Identifying the specific molecular targets of novel compounds is crucial for understanding their mechanism of action and for further drug development.

Target Identification and Validation Methodologies (e.g., Chemical Proteomics, Affinity-Based Probes)

A variety of advanced techniques can be employed to identify and validate the pharmacological targets of compounds like this compound and its derivatives. Chemical proteomics is a powerful approach that utilizes chemically modified versions of a compound to isolate its binding partners from cell lysates. nih.gov These "bait" compounds can be immobilized on a solid support for affinity chromatography or can incorporate photo-cross-linking groups and bio-orthogonal tags for subsequent capture and identification of interacting proteins via mass spectrometry. nih.gov

Affinity-based probes, a key tool in chemical proteomics, can be designed to covalently label the active site of target enzymes, a technique known as activity-based protein profiling (ABPP). nih.gov Another strategy involves the use of unnatural amino acid mutagenesis to incorporate a photo-cross-linking amino acid into a specific position of a protein of interest, allowing for the identification of direct binding partners. nih.gov These methodologies provide a global and unbiased view of a compound's interactions within the proteome, facilitating the discovery of both primary targets and potential off-target effects.

Molecular Binding and Allosteric Modulation Studies

There is no available information from molecular binding assays, X-ray crystallography, or computational docking studies that specifically elucidates the interaction of this compound with any biological targets. Furthermore, no studies describing its potential as an allosteric modulator of any enzyme or receptor have been published.

Elucidation of Mechanism of Action for this compound at the Molecular Level

Downstream Signaling Pathway Analysis in Response to this compound

A search of scientific literature did not yield any studies that have investigated the downstream signaling pathways affected by this compound. Consequently, there is no data on its effects on key cellular processes that would be revealed through techniques such as Western blotting, reporter gene assays, or phosphorylation profiling.

Transcriptomic and Proteomic Responses to this compound Exposure in Biological Systems

No transcriptomic (e.g., RNA-sequencing) or proteomic (e.g., mass spectrometry-based) studies have been published that characterize the global changes in gene or protein expression in any biological system upon treatment with this compound. Such studies are crucial for understanding a compound's mechanism of action and identifying potential biomarkers.

Pre-clinical Efficacy Studies of this compound in In Vivo Models (Excluding Human Data)

Evaluation in Established Disease Models (e.g., Oncology, Neurodegenerative, Infectious Diseases)

There are no published pre-clinical studies evaluating the efficacy of this compound in any established in vivo animal models for diseases such as cancer, neurodegenerative disorders, or infectious diseases.

Pharmacodynamic Biomarker Assessment in Animal Studies

Consistent with the lack of in vivo efficacy studies, there is no data available on the assessment of pharmacodynamic biomarkers in animal models following administration of this compound. Such data would be essential for demonstrating target engagement and understanding the dose-response relationship of the compound in a living organism.

Structure Activity Relationship Sar and Rational Design Principles for 4 Amino 1,2 Dihydroisoquinolin 3 4h One Derivatives

Methodologies for SAR Determination of 4-Amino-1,2-dihydroisoquinolin-3(4H)-one Analogues

To establish a robust Structure-Activity Relationship (SAR) for analogues of this compound, a combination of computational and experimental methodologies would be essential. Initially, a library of derivatives would be synthesized, systematically modifying various positions of the scaffold, including the amino group, the lactam nitrogen, and the aromatic ring.

High-Throughput Screening (HTS) would be employed to rapidly assess the biological activity of this compound library against a specific therapeutic target. Following initial hits from HTS, more detailed in vitro assays would be conducted to determine key parameters such as IC50 or EC50 values, providing a quantitative measure of potency.

Computational modeling would play a pivotal role in guiding the synthetic efforts and interpreting the biological data. Quantitative Structure-Activity Relationship (QSAR) studies would be performed to correlate the physicochemical properties of the analogues with their biological activity. This would involve the generation of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to visualize the steric, electrostatic, and hydrophobic fields that are favorable or unfavorable for activity.

Furthermore, molecular docking studies would be utilized to predict the binding modes of the derivatives within the active site of the target protein. This would help in understanding the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that govern the ligand-receptor binding.

Identification of Key Pharmacophoric Features within the this compound Scaffold

A pharmacophore model for this compound derivatives would aim to identify the essential structural features required for biological activity. Based on the core structure, several key pharmacophoric features can be hypothesized:

Hydrogen Bond Donor: The primary amino group at the 4-position is a potential key hydrogen bond donor.

Hydrogen Bond Acceptor: The carbonyl oxygen of the lactam at the 3-position can act as a hydrogen bond acceptor.

Aromatic/Hydrophobic Region: The benzene (B151609) ring of the isoquinoline (B145761) core provides a significant hydrophobic region that could engage in pi-stacking or hydrophobic interactions with the target protein.

Additional Interaction Points: The nitrogen atom of the lactam could also participate in hydrogen bonding, either as a donor or an acceptor depending on its substitution.

The spatial arrangement of these features would be critical for optimal interaction with a biological target. A hypothetical pharmacophore model would define the precise distances and angles between these key features.

Impact of Substituent Position and Electronic/Steric Properties on Biological Potency and Selectivity

The biological potency and selectivity of this compound derivatives would be highly dependent on the nature and position of substituents.

Substitutions on the Aromatic Ring: Introducing electron-withdrawing or electron-donating groups on the benzene ring would alter the electronic properties of the scaffold, potentially influencing its binding affinity and pharmacokinetic profile. The position of these substituents (e.g., at C-5, C-6, C-7, or C-8) would be crucial in determining their effect. For instance, a substituent at a specific position might sterically hinder binding or, conversely, form a beneficial interaction with a specific pocket in the target protein.

Modifications of the 4-Amino Group: Acylation or alkylation of the 4-amino group could modulate its hydrogen bonding capacity and introduce new interaction points. The size and nature of the substituent would be critical; bulky groups might lead to steric clashes, while appropriately sized functional groups could access additional binding pockets.

Substitution on the Lactam Nitrogen (N-2): The substituent at the N-2 position could significantly impact the molecule's properties. A small alkyl group might enhance lipophilicity, while a larger, more functionalized group could be designed to interact with specific regions of the target.

The interplay between the electronic (electron-donating vs. electron-withdrawing) and steric (size and shape) properties of these substituents would be systematically explored to build a comprehensive SAR profile.

Table 1: Hypothetical Impact of Substituents on Biological Activity

| Position of Substitution | Type of Substituent | Predicted Impact on Potency | Rationale |

| Aromatic Ring (C-5, C-6, C-7, C-8) | Small, lipophilic | Potential increase | Enhanced hydrophobic interactions |

| Aromatic Ring (C-5, C-6, C-7, C-8) | Electron-withdrawing | Variable | Modulation of electronic properties for specific interactions |

| 4-Amino Group | Acyl or small alkyl | Variable | Altered hydrogen bonding and potential for new interactions |

| N-2 Lactam Nitrogen | Bulky aromatic | Potential decrease | Possible steric hindrance in the binding pocket |

Rational Design Strategies for Optimizing the Biological Profile of this compound Derivatives

Based on the SAR data and pharmacophore models, several rational design strategies could be employed to optimize the biological profile of this compound derivatives.

Scaffold Hopping and Bioisosteric Replacement: If the core scaffold shows promise but has liabilities, scaffold hopping could be used to identify alternative core structures that maintain the key pharmacophoric features. Bioisosteric replacement of certain functional groups (e.g., replacing the lactam with a different heterocycle) could be explored to improve properties like metabolic stability or solubility.

Structure-Based Drug Design (SBDD): If the crystal structure of the target protein in complex with a lead compound is available, SBDD would be a powerful tool. This would involve analyzing the binding site and designing modifications to the ligand that enhance its interactions with the protein, for example, by introducing groups that form additional hydrogen bonds or fill unoccupied hydrophobic pockets.

Fragment-Based Drug Discovery (FBDD): In an alternative approach, small fragments that bind to different sites on the target protein could be identified and then linked together or grown to create more potent molecules based on the this compound scaffold.

Optimization of ADMET Properties: Alongside improving potency and selectivity, rational design would also focus on optimizing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds. This would involve modifications to improve solubility, metabolic stability, and cell permeability, and to reduce potential toxicity.

Computational Chemistry and Chemoinformatics Applications in 4 Amino 1,2 Dihydroisoquinolin 3 4h One Research

Molecular Docking and Molecular Dynamics Simulations of 4-Amino-1,2-dihydroisoquinolin-3(4H)-one with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how derivatives of the this compound scaffold might interact with biological targets at the atomic level.

Research on structurally related isoquinolinone derivatives has demonstrated the utility of molecular docking in identifying key interactions with various protein targets. For instance, studies on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as inhibitors of poly(ADP-ribose) polymerase (PARP) used docking simulations to rationalize structure-activity relationships (SAR). nih.gov Similarly, in the search for novel inhibitors of leucine (B10760876) aminopeptidase (B13392206), a known target in cancer, virtual screening of compounds with a 3,4-dihydroisoquinoline (B110456) scaffold was followed by molecular docking to identify promising candidates. mdpi.com These docking studies typically reveal crucial hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and amino acid residues in the active site of the target protein.

Following docking, molecular dynamics (MD) simulations are often employed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, assessing the conformational changes and the stability of the binding mode. For example, MD simulations performed on related quinazoline (B50416) derivatives docked against the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) protein target helped confirm the stability of the ligand-receptor complex, validating the docking results. nih.govnih.gov These simulations are essential for confirming that the interactions predicted by static docking are maintained in a more physiologically realistic, dynamic environment.

| Scaffold Investigated | Biological Target | Protein Data Bank (PDB) ID | Therapeutic Area |

|---|---|---|---|

| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | Poly(ADP-ribose) polymerase (PARP) | Not Specified nih.gov | Oncology nih.gov |

| 4-[(3-hydroxybenzylamino)-methylene]-4H-isoquinoline-1,3-diones | Cyclin-Dependent Kinase 4 (CDK4) | Not Specified plos.org | Oncology plos.org |

| Iodoquinazoline Derivatives | Carbonic Anhydrase XII (CAXII) | 7PUW nih.gov | Oncology nih.gov |

| 3,4-dihydroisoquinoline Derivatives | Leucine Aminopeptidase (LAP) | Not Specified mdpi.com | Oncology mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. brieflands.com By quantifying physicochemical properties (descriptors) of molecules, QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues.

Several QSAR studies have been successfully conducted on derivatives of the isoquinoline (B145761) scaffold. For instance, a 3D-QSAR study was performed on a series of 3,4-dihydroisoquinoline derivatives with inhibitory activity against leucine aminopeptidase. mdpi.com The resulting model demonstrated high predictive and descriptive capability, with a leave-one-out cross-validation coefficient (q²) of 0.717 and a non-cross-validated correlation coefficient (r²) of 0.997, indicating a robust and reliable model. mdpi.com Such models are crucial for identifying which structural modifications are likely to enhance biological activity.

In another study on 3-(3, 4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as inhibitors of the aldo-keto reductase family 1 member C3 (AKR1C3) enzyme, a QSAR model was developed using multiple linear regression. japsonline.com This model utilized specific molecular descriptors to correlate the compounds' structural features with their inhibitory action. japsonline.com Similarly, QSAR analysis of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives revealed that the water-accessible surface area was a key descriptor correlating with tumor-specificity. nih.gov These studies underscore the power of QSAR in elucidating the structural requirements for a desired biological effect.

| Compound Series | QSAR Method | q² (Cross-validated r²) | r² (Non-cross-validated) | Key Finding/Descriptors |

|---|---|---|---|---|

| 3,4-dihydroisoquinoline derivatives mdpi.com | 3D-QSAR | 0.717 | 0.997 | Model showed high predictive accuracy for LAP inhibition. mdpi.com |

| Isoquinoline-1,3-dione derivatives plos.org | CoMFA/CoMSIA (3D-QSAR) | 0.695 / 0.641 | 0.947 / 0.933 | Predicted activity for CDK4 inhibition based on steric, electrostatic, and other fields. plos.org |

| 1,2,3,4-tetrahydroisoquinoline derivatives nih.gov | Linear Regression / ANN | Not Reported | High Correlation | Water-accessible surface area showed the highest correlation with tumor specificity. nih.gov |

| 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives japsonline.com | Multiple Linear Regression | High | High | MoRSE descriptors were used to link structure to AKR1C3 inhibitory action. japsonline.com |

De Novo Drug Design and Virtual Screening Approaches Utilizing the this compound Scaffold

The this compound core is considered a "privileged scaffold" because it is found in numerous molecules with diverse biological activities. researchgate.net This makes it an excellent starting point for both virtual screening and de novo drug design.

Virtual screening involves searching large databases of chemical compounds to identify those that are most likely to bind to a drug target. A study on leucine aminopeptidase inhibitors utilized the 3,4-dihydroisoquinoline scaffold as a query to search the ZINC and PubChem databases. mdpi.com This approach led to the identification of thousands of potential hits, which were then filtered based on drug-like properties (e.g., Lipinski's "rule of five") and subjected to molecular docking to prioritize candidates for further study. mdpi.com

De novo drug design, in contrast, involves building novel molecular structures from scratch, often by adding chemical fragments to a core scaffold. Techniques like "ligand growing" can be used to computationally extend a known scaffold, such as the this compound core, by adding fragments that form favorable interactions within the target's binding site. mdpi.comuel.ac.uk While direct examples of de novo design for this specific compound are not prominent, the methodology has been successfully applied to related structures like 1,4-dihydroquinolin-4-ones to develop potent kinesin spindle protein (KSP) inhibitors for cancer therapy. nih.gov This approach allows for the exploration of novel chemical space and the creation of highly optimized and patentable drug candidates.

Pharmacophore Modeling and Ligand-Based Design for this compound Analogues

Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological activity. pharmacophorejournal.com

For a series of this compound analogues, a pharmacophore model can be developed based on the structures of the most active compounds. This model serves as a 3D template to guide the design of new molecules or to screen compound libraries for molecules that fit the pharmacophore. For example, an intuitive pharmacophore model for PARP1 inhibitors was developed based on the analysis of known inhibitors, including those with a 3,4-dihydroisoquinolone core. nih.gov This model helped guide the design of novel 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives with improved properties. nih.gov

Ligand-based design relies on the knowledge of other molecules that bind to the same biological target. By aligning a set of active isoquinolinone derivatives, common structural features and their spatial relationships can be identified. This information is then used to build a pharmacophore hypothesis, which can be refined and validated statistically. The resulting model provides a clear roadmap for medicinal chemists to design the next generation of analogues with potentially enhanced potency and selectivity.

Emerging Therapeutic Applications and Research Probes Derived from 4 Amino 1,2 Dihydroisoquinolin 3 4h One Pre Clinical Perspective

Potential Role of 4-Amino-1,2-dihydroisoquinolin-3(4H)-one in Modulating Disease-Relevant Pathways

The strategic placement of an amino group on the 1,2-dihydroisoquinolin-3(4H)-one core could enable interactions with various biological targets, suggesting its potential to modulate pathways implicated in a range of diseases. Research on analogous structures provides a foundation for hypothesizing the therapeutic areas where this scaffold may be impactful.

Derivatives of the closely related 3,4-dihydroisoquinolin-1-one scaffold have been explored for their activity as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair and genomic stability. nih.gov PARP inhibitors have emerged as a significant class of anticancer agents. The development of novel 3,4-dihydroisoquinol-1-one-4-carboxamide derivatives has led to the identification of lead compounds with potential for further preclinical development as PARP inhibitors. nih.gov This suggests that the this compound scaffold could also serve as a basis for the design of novel PARP inhibitors.

Furthermore, the broader class of 4-aminoquinolines has a well-established history in medicinal chemistry, particularly as antimalarial agents. mdpi.com These compounds are known to interfere with heme detoxification in the malaria parasite. While the core scaffold is different, the presence of the 4-amino group is a key pharmacophoric feature. This raises the possibility that this compound derivatives could be investigated for activity against parasitic infections.

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has also been identified as a "privileged scaffold" in the discovery of various therapeutic agents, including antitumor, antimicrobial, and antiviral compounds. nih.gov This versatility highlights the potential of the core structure to be adapted for a multitude of biological targets.

Table 1: Investigated Biological Activities of Structurally Related Scaffolds

| Scaffold | Investigated Activity | Potential Disease Area |

| 3,4-dihydroisoquinol-1-one-4-carboxamide | PARP Inhibition | Cancer |

| 4-aminoquinoline (B48711) | Antimalarial | Malaria |

| 3,4-dihydroisoquinolin-1(2H)-one | Antitumor, Antimicrobial, Antiviral | Cancer, Infectious Diseases |

| 3,4-diphenyl-1,2-dihydroisoquinoline | Anti-proliferative | Cancer |

Development of this compound as Chemical Probes for Biological Investigations

A chemical probe is a small molecule used to study and manipulate a biological system. The development of such tools from the this compound scaffold could facilitate the exploration of novel biological pathways. Given the potential of the parent scaffold to interact with enzymes like PARP, derivatives of this compound could be functionalized to create probes for studying DNA repair mechanisms. For instance, a derivative could be synthesized with a fluorescent tag or a reactive group to allow for visualization or covalent labeling of its target protein.

One study identified a highly potent and selective PARP2 inhibitor from a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, suggesting its potential use as a tool compound to investigate the specific roles of PARP2 in cellular processes. nih.gov This underscores the feasibility of developing derivatives of the this compound scaffold for similar purposes in chemical biology.

Novel Applications of the this compound Scaffold in Related Chemical Biology Fields

The versatility of the 3,4-dihydroisoquinolin-1(2H)-one core structure opens up possibilities for its application in various domains of chemical biology beyond direct therapeutic development. For example, derivatives of this scaffold have been synthesized for agricultural applications, demonstrating antioomycete activity against plant pathogens. nih.govrsc.org This suggests that the this compound scaffold could be explored for the development of novel agrochemicals.

In another area, the synthesis of 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolines as analogues of 4-hydroxytamoxifen (B85900) highlights the utility of the dihydroisoquinoline scaffold in developing agents that target specific cellular receptors, in this case, the estrogen receptor. nih.gov This indicates that with appropriate functionalization, the this compound scaffold could be adapted to target a wide array of receptors and enzymes.

Future Directions in the Pre-clinical Development of this compound Based Agents

The pre-clinical development of agents based on the this compound scaffold is an area ripe for exploration. Future research should focus on several key aspects:

Synthesis and Library Development: The development of efficient and versatile synthetic routes to generate a diverse library of this compound derivatives is a crucial first step. This would enable a systematic exploration of the structure-activity relationships.

Target Identification and Validation: High-throughput screening of a derivative library against a panel of biological targets, including kinases, proteases, and receptors, could identify novel activities. Subsequent validation of these targets will be essential.

Pharmacokinetic Profiling: Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of promising compounds is critical for their successful pre-clinical development. Studies on related dihydroisoquinolinone derivatives have shown favorable ADME characteristics, providing a positive outlook. nih.gov

In Vivo Efficacy Studies: Once lead compounds with desirable in vitro activity and pharmacokinetic profiles are identified, their efficacy will need to be evaluated in relevant animal models of disease.

Table 2: Key Areas for Future Pre-clinical Research

| Research Area | Focus | Rationale |

| Synthetic Chemistry | Development of diverse synthetic methodologies | To generate a library of derivatives for screening. |

| Target Discovery | High-throughput screening and validation | To identify novel biological targets and disease applications. |

| DMPK Studies | In vitro and in vivo ADME profiling | To assess the drug-like properties of lead compounds. |

| In Vivo Pharmacology | Efficacy studies in animal models | To demonstrate proof-of-concept for therapeutic applications. |

Future Prospects and Advanced Research Methodologies for 4 Amino 1,2 Dihydroisoquinolin 3 4h One

Integration of Artificial Intelligence and Machine Learning in 4-Amino-1,2-dihydroisoquinolin-3(4H)-one Discovery and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the conventional drug discovery and development process, which is often time-consuming and expensive. nih.gov For a specific scaffold like this compound, AI and ML can be instrumental in several key areas.

Predictive models, powered by machine learning algorithms, can be trained on existing data from analogous isoquinolinone derivatives to forecast the biological activity and physicochemical properties of novel, unsynthesized this compound analogs. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, for instance, can identify crucial molecular descriptors that correlate with a desired therapeutic effect. rsc.org By analyzing parameters such as molecular weight, hydrophilicity, and electronic properties, these models can guide the rational design of new derivatives with enhanced potency and selectivity. nih.gov Generative AI models can further propose entirely new molecular structures based on the this compound core, optimized for specific biological targets. This in silico approach significantly narrows down the number of candidate compounds for chemical synthesis and biological testing, thereby saving resources and time.

| AI/ML Application | Objective | Input Data Examples | Potential Outcome |

|---|---|---|---|

| QSAR Modeling | Predict biological activity (e.g., enzyme inhibition) | Molecular descriptors (LogP, TPSA, molecular weight), known IC50 values of analogs | Identification of key structural features for high potency |

| ADMET Prediction | Forecast absorption, distribution, metabolism, excretion, and toxicity profiles | Chemical structure, in vitro experimental data (e.g., microsomal stability, plasma protein binding) | Early-stage filtering of candidates with poor pharmacokinetic profiles |

| De Novo Drug Design | Generate novel derivative structures with desired properties | Target protein structure, known ligand binding modes, desired property constraints | Novel this compound analogs with high predicted affinity and drug-likeness |

| Molecular Docking Simulation | Predict binding affinity and orientation within a target protein's active site | 3D structures of the ligand and target protein | Elucidation of binding interactions to guide rational modifications for improved affinity. mdpi.com |

High-Throughput Screening and Combinatorial Chemistry for this compound Libraries

Combinatorial chemistry, which involves the systematic and repetitive linking of various "building blocks," enables the rapid synthesis of a large number of diverse compounds, known as a chemical library. nih.gov This approach is particularly well-suited for exploring the structure-activity relationships around the this compound core. Synthetic methods like the Castagnoli-Cushman reaction, which is used to produce 3,4-dihydroisoquinolin-1(2H)-one derivatives, can be adapted for combinatorial synthesis. nih.gov By varying the initial reactants (e.g., homophthalic anhydrides and imine precursors), a vast library of analogs with diverse substitutions on the aromatic ring and at other positions can be generated. nih.gov

Once a library is synthesized, high-throughput screening (HTS) allows for the rapid biological evaluation of thousands of compounds simultaneously. nih.gov For example, if this compound derivatives are being investigated as enzyme inhibitors, an HTS assay could measure the inhibition of the target enzyme in the presence of each compound from the library. Fluorescence-based assays are commonly used, where a change in fluorescence intensity indicates that a compound has displaced a probe from the enzyme's active site, signifying binding and potential inhibition. nih.gov The combination of combinatorial chemistry to create diversity and HTS to perform rapid evaluation dramatically accelerates the identification of "hit" compounds that can be further developed into lead candidates. nih.gov

| Scaffold | Building Block 1 (R1 Substituent on Aromatic Ring) | Building Block 2 (R2 Substituent on Amino Group) | Resulting Library Size |

|---|---|---|---|

| This compound | -H | -H (unsubstituted) | 16 Compounds |

| -F (Fluoro) | -CH3 (Methyl) | ||

| -Cl (Chloro) | -C(=O)CH3 (Acetyl) | ||

| -OCH3 (Methoxy) | -SO2CH3 (Mesyl) |

Advancements in Analytical Techniques for Studying this compound in Complex Biological Matrices

To understand the therapeutic potential of this compound, it is crucial to accurately measure its concentration and that of its metabolites in complex biological samples like plasma, urine, and tissue homogenates. Modern analytical techniques offer the high sensitivity and specificity required for these demanding bioanalytical studies.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices. researchgate.net This method provides excellent separation of the parent compound from its metabolites and endogenous matrix components, while the mass spectrometer allows for highly sensitive and specific detection. The development of a robust LC-MS/MS method is essential for pharmacokinetic studies, which examine how the compound is absorbed, distributed, metabolized, and excreted by the body. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, not for quantification in biological fluids, but for the structural elucidation of metabolites. nih.gov By comparing the NMR spectra of the parent compound with those of its metabolites, researchers can pinpoint the exact sites of metabolic transformation, providing critical insights into the compound's metabolic fate.

| Technique | Primary Application | Advantages | Limitations |

|---|---|---|---|

| HPLC-UV | Quantification in simple matrices, purity analysis | Cost-effective, robust | Lower sensitivity and specificity compared to MS |

| LC-MS/MS | Quantification in complex biological matrices (plasma, tissue) | High sensitivity, high specificity, structural information | Higher cost, potential for matrix effects |

| High-Resolution Mass Spectrometry (HRMS) | Metabolite identification, confirmation of elemental composition | Provides exact mass for unambiguous formula determination. nih.gov | Less suitable for high-throughput quantification |

| NMR Spectroscopy | Unambiguous structure elucidation of the parent compound and its metabolites | Provides detailed structural information | Low sensitivity, not suitable for trace analysis |

Translational Challenges and Opportunities for this compound Research Beyond Pre-clinical Stages

Moving a promising compound from pre-clinical research to clinical trials is a complex process fraught with challenges. For derivatives of this compound, a key challenge will be optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov A compound may show excellent potency in an in vitro assay but fail in vivo due to poor bioavailability, rapid metabolism, or inability to reach its target tissue. For example, studies on similar scaffolds have focused on improving parameters like human liver microsomal and plasma stability. nih.gov

Another significant hurdle is the potential for off-target effects and toxicity, which must be rigorously evaluated in pre-clinical safety studies. Furthermore, developing a scalable, cost-effective, and environmentally friendly synthesis process is crucial for producing the large quantities of the compound required for clinical trials and eventual commercialization.

Despite these challenges, significant opportunities exist. The 3,4-dihydroisoquinolin-1(2H)-one core is considered a "privileged scaffold," meaning it is capable of binding to multiple biological targets, which broadens its therapeutic potential. kthmcollege.ac.in If the specific 4-amino derivative demonstrates a novel mechanism of action or shows efficacy in a disease model where current treatments are lacking, it could represent a significant therapeutic advancement. Successful navigation of the translational pathway will depend on a multidisciplinary approach, combining medicinal chemistry, pharmacology, and analytical sciences to build a comprehensive data package that supports its progression into human trials.

| Aspect | Challenge | Opportunity / Strategy |

|---|---|---|

| Pharmacokinetics | Poor solubility, low bioavailability, or rapid metabolic clearance. | Utilize medicinal chemistry to modify the structure (e.g., adding polar groups) to improve ADME properties. nih.gov |

| Target Validation | Ensuring the in vitro biological target is relevant to the disease process in vivo. | Use of genetically modified animal models or advanced imaging techniques to confirm target engagement and downstream effects. |

| Scalable Synthesis | Laboratory-scale synthesis may not be efficient or cost-effective for large-scale production. | Develop and optimize synthetic routes using flow chemistry or other process chemistry innovations. kthmcollege.ac.in |

| Intellectual Property | The chemical space around the scaffold may be crowded. | Identify and patent novel analogs with unique properties and a clear therapeutic application, establishing a strong intellectual property position. |

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Amino-1,2-dihydroisoquinolin-3(4H)-one derivatives with high purity?

Answer:

The synthesis typically involves multi-step reactions, including nitration, reduction, and acylation. For example, the nitro group at position 6 can be reduced to an amine using Zn in acetic acid/THF, followed by acetylation with acyl chlorides in anhydrous dimethylacetamide (DMA) under controlled temperatures (0–100°C) . Purification via silica gel chromatography or recrystallization is critical for isolating high-purity products. Key parameters include solvent choice (e.g., dichloromethane for solubility) and catalyst selection (e.g., 4-dimethylaminopyridine (DMAP) for acylation) .

Basic: How can researchers validate the structural integrity of synthesized this compound derivatives?

Answer:

Combine spectroscopic and chromatographic techniques:

- 1H NMR : Confirm substitution patterns (e.g., aromatic protons at δ 8.19–8.11 ppm for nitro derivatives ).

- ESI-MS : Verify molecular ion peaks (e.g., m/z 193 [M+H]+ for 6-nitro derivatives ).

- Melting Point Analysis : Compare with literature values (e.g., 159–161°C for intermediate nitro compounds ).

- TLC : Monitor reaction progress and purity using silica gel plates .

Advanced: How can researchers resolve contradictions in bioactivity data across structurally similar derivatives?

Answer:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups on acetylcholinesterase inhibition ).

- Dose-Response Studies : Quantify IC50 values under standardized conditions to isolate variable impacts.

- Computational Modeling : Use molecular docking to predict binding affinities to biological targets (e.g., acetylcholinesterase active sites) .

- Statistical Validation : Apply ANOVA to assess significance of observed differences in activity .

Advanced: What strategies optimize multi-step synthesis of oxadiazole-functionalized derivatives?

Answer:

- Intermediate Stabilization : Use low temperatures (−25°C) during nitration to prevent side reactions .

- Catalyst Optimization : Employ K2CO3 in anhydrous dioxane for efficient acylation .

- Solvent Compatibility : Prioritize dichloromethane for oxadiazole ring formation due to its inertness and solubility properties .

- Real-Time Monitoring : Use FT-IR to track functional group transformations (e.g., C=O stretching at ~1700 cm⁻¹) .

Advanced: How can factorial design improve reaction yield and selectivity?

Answer:

- Variable Screening : Test factors like temperature, solvent polarity, and catalyst concentration using a 2^k factorial design .

- Response Surface Methodology (RSM) : Optimize conditions for maximum yield (e.g., 40°C for formic acid-mediated oxidations ).

- Interaction Analysis : Identify synergistic effects (e.g., DMA and DMAP enhancing acylation efficiency ).

Advanced: What computational tools predict the biological relevance of substituent modifications?

Answer:

- Molecular Dynamics (MD) Simulations : Model ligand-enzyme interactions (e.g., oxadiazole derivatives binding to acetylcholinesterase ).

- QSAR Models : Correlate electronic parameters (e.g., Hammett constants) with inhibitory activity .

- AI-Driven Platforms : Use COMSOL Multiphysics for virtual screening of substituent effects on pharmacokinetics .

Basic: What are common pitfalls in characterizing amino-functionalized dihydroisoquinolinones?

Answer:

- Amine Oxidation : Avoid prolonged exposure to air by working under nitrogen .

- Solvent Artifacts : Use deuterated solvents (e.g., CDCl3) free of acidic protons for accurate NMR interpretation .

- Chromatographic Degradation : Optimize HPLC conditions (e.g., pH-stable columns) to prevent compound decomposition .

Advanced: How to design derivatives for selective targeting of enzymes like acetylcholinesterase?

Answer:

- Pharmacophore Mapping : Identify critical binding motifs (e.g., hydrogen-bond donors at position 4) .

- Bioisosteric Replacement : Substitute methoxy groups with chloro or methyl groups to enhance lipophilicity and target affinity .

- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive) .

Basic: What analytical workflows ensure reproducibility in scaled-up syntheses?

Answer:

- In-Process Control (IPC) : Use inline FT-IR or Raman spectroscopy to monitor reaction progression .

- Quality by Design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., purity >98% by HPLC) .

- Batch Record Consistency : Document solvent volumes, stirring rates, and cooling profiles precisely .

Advanced: How to address low yields in the final acylation step of amino derivatives?

Answer:

- Activation Strategies : Pre-activate the amine with trimethylsilyl chloride (TMSCl) to enhance nucleophilicity .

- Solvent Optimization : Switch to DMA from THF to improve acyl chloride solubility .

- Temperature Gradients : Gradually increase from 0°C to 100°C to balance reactivity and side-product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.